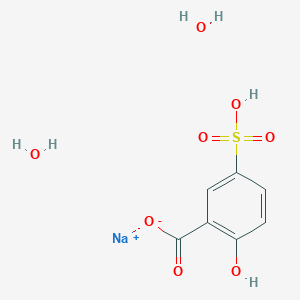

Sodium 5-sulphosalicylate dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 5-sulphosalicylate dihydrate is a chemical compound with the molecular formula C₇H₉NaO₈S. It is a sodium salt of 5-sulphosalicylic acid and exists as a dihydrate. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white to yellowish-white powder that is slightly soluble in water and alcohol .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 5-sulphosalicylate dihydrate can be synthesized through the neutralization of 5-sulphosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 5-sulphosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in its dihydrate form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and dried to obtain the final product .

化学反応の分析

Types of Reactions: Sodium 5-sulphosalicylate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into simpler aromatic compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced aromatic compounds, and substituted aromatic compounds .

科学的研究の応用

Properties Overview

- Chemical Formula : C₇H₆O₆S·2H₂O

- Molecular Weight : 254.22 g/mol

- Appearance : White to yellowish-white powder

- Solubility : Highly soluble in water (987 g/L at 20°C) and alcohol

- pH Range : 2.5 to 4.0

- Melting Point : 180°C to 182°C

These properties make sodium 5-sulphosalicylate dihydrate suitable for various applications in both laboratory and industrial settings.

Protein Electrophoresis

One of the primary applications of this compound is as a fixing solution in protein electrophoresis. This technique separates proteins based on size and charge, and the compound stabilizes proteins during the process, enhancing accuracy in analysis. It is particularly useful for visualizing protein bands on gels post-electrophoresis.

Metal Detection

The compound acts as a metal chelating agent, forming complexes with metal ions. This property is crucial in various analytical techniques for detecting metals in solutions and solid samples. For instance, it has been effectively used to identify and quantify ferric ions in environmental samples, which is vital for assessing pollution levels.

Organic Synthesis

This compound serves as a reagent in organic synthesis processes. It can be employed in the preparation of surface-active agents and organic catalysts, contributing to the development of new materials with specific functional properties.

HPLC Analysis

In high-performance liquid chromatography (HPLC), this compound is utilized for protein precipitation from plasma samples prior to analysis. This step is essential for removing unwanted proteins, allowing for more accurate quantification of target substances such as drugs or metabolites.

Quality Control in Pharmaceuticals

The compound's ability to precipitate proteins makes it valuable in pharmaceutical quality control processes. It ensures that the purity of active ingredients is maintained by removing contaminants that could interfere with drug efficacy.

Environmental Monitoring

This compound has been used in environmental monitoring to assess water quality by detecting toxic cyanobacteria and other pollutants. Its role as a chelating agent aids in identifying harmful metal concentrations in aquatic ecosystems.

Case Studies

作用機序

The mechanism of action of sodium 5-sulphosalicylate dihydrate involves its ability to chelate metal ions, thereby stabilizing or immobilizing them in various chemical processes. In biological systems, it can precipitate proteins by forming complexes with them, which is useful in protein electrophoresis. The compound’s sulfonic acid group plays a crucial role in its reactivity and interaction with other molecules .

類似化合物との比較

- 5-Sulphosalicylic acid dihydrate

- 2-Hydroxy-5-sulfobenzoic acid

- Sodium 3-sulfobenzoate

- 5-Sulfosalicylic acid hydrate

Comparison: Sodium 5-sulphosalicylate dihydrate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent acid, 5-sulphosalicylic acid. The dihydrate form also provides stability and ease of handling in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

特性

CAS番号 |

1300-61-4 |

|---|---|

分子式 |

C7H8NaO7S |

分子量 |

259.19 g/mol |

IUPAC名 |

sodium;2-sulfooxybenzoate;dihydrate |

InChI |

InChI=1S/C7H6O6S.Na.H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);;1H2 |

InChIキー |

RNROYAIJIRNDMP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.O.O.[Na+] |

正規SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.[Na] |

製品の起源 |

United States |

Q1: What is the molecular structure of Sodium Sulfosalicylate Dihydrate?

A1: The scientific paper titled "Crystal Structure of Sodium Sulfosalicylate Dihydrate NaC7H5O6S⋅2H2O" [] investigates the crystal structure of this compound using X-ray diffraction. While the abstract doesn't provide specific details about the molecular structure, it confirms that the compound exists as a dihydrate, meaning two water molecules are present in the crystal structure for each molecule of Sodium Sulfosalicylate. The formula NaC7H5O6S⋅2H2O provides further insight:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。